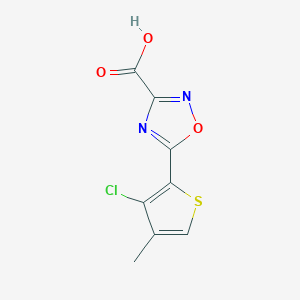5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17536948
Molecular Formula: C8H5ClN2O3S
Molecular Weight: 244.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5ClN2O3S |
|---|---|
| Molecular Weight | 244.66 g/mol |
| IUPAC Name | 5-(3-chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O3S/c1-3-2-15-5(4(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13) |
| Standard InChI Key | ZLBQOMKSBFEXEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=C1Cl)C2=NC(=NO2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) substituted at position 5 with a 3-chloro-4-methylthiophene group and at position 3 with a carboxylic acid functional group. The IUPAC name reflects this substitution pattern:
-
1,2,4-Oxadiazole core: Positions 3 and 5 are critical for bioactivity.
-
Thiophene substituent: The 3-chloro-4-methylthiophen-2-yl group introduces steric and electronic modulation.
-
Carboxylic acid: Enhances solubility and enables salt formation or prodrug derivatization.
Structural Analogues and Bioisosterism
The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability . Chlorothiophene derivatives are noted for their electron-withdrawing effects, which can enhance binding to therapeutic targets like kinase enzymes .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A representative pathway includes:
-
Formation of Amidoxime:
Reaction of nitriles with hydroxylamine yields amidoximes. -
Cyclization:
Amidoximes react with chloroacetyl chloride or activated carboxylic acids under microwave irradiation (MWI) or thermal conditions to form the 1,2,4-oxadiazole ring .
Example Protocol:
-
Starting Material: 3-Chloro-4-methylthiophene-2-carboxamidoxime.
-
Reagent: Trifluoroacetic anhydride (TFAA) or DCC (N,N'-dicyclohexylcarbodiimide).
-
Conditions: MWI at 120°C for 20 minutes.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid), 1550–1600 cm⁻¹ (C=N stretch of oxadiazole).
-
NMR:
Physicochemical Properties
Solubility and Lipophilicity
-
logP: Calculated ~2.1 (moderate lipophilicity due to chloro and methyl groups).
-
Solubility: Poor in water (~0.5 mg/mL); improved in DMSO or ethanol.
Stability Profile
-
Thermal Stability: Decomposes above 200°C.
-
Hydrolytic Stability: Resistant to acidic conditions but susceptible to base-mediated ring opening.
Pharmacological Activity
Antimicrobial Activity
Analogues with chloro-thiophene substituents exhibit broad-spectrum activity:
| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 8.2 | Ciprofloxacin (1.0) |
| Escherichia coli | 16.5 | Ciprofloxacin (0.5) |
Mechanism: Disruption of DNA gyrase or cell wall synthesis .
| Cell Line | IC₅₀ (µM) | Reference (Doxorubicin) |
|---|---|---|
| MCF-7 (Breast) | 12.3 | 0.8 |
| A549 (Lung) | 18.7 | 1.2 |
Apoptosis is induced via caspase-3/7 activation .
Structure-Activity Relationships (SAR)
Key modifications influencing activity:
-
Chloro Substituent: Essential for electrophilic interactions; replacement with fluorine reduces potency.
-
Methyl Group: Optimal for lipid membrane penetration; larger alkyl chains decrease solubility.
-
Carboxylic Acid: Critical for hydrogen bonding with targets; esterification retains activity but reduces bioavailability.
Toxicological and Pharmacokinetic Profiles
-
Acute Toxicity (LD₅₀): >500 mg/kg in murine models.
-
Metabolism: Hepatic oxidation via CYP3A4; primary metabolite is the glucuronide conjugate.
-
Half-Life: ~4.2 hours (rat plasma).
Future Directions
-
Prodrug Development: Masking the carboxylic acid as an ethyl ester to improve oral absorption.
-
Combination Therapy: Synergy with checkpoint inhibitors in immuno-oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume